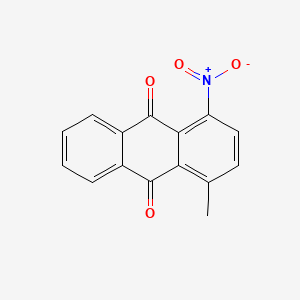

1-Methyl-4-nitroanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

42431-35-6 |

|---|---|

Molecular Formula |

C15H9NO4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

1-methyl-4-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C15H9NO4/c1-8-6-7-11(16(19)20)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |

InChI Key |

CABRTMXJODWNGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of 1 Methyl 4 Nitroanthraquinone

Precursor Synthesis Strategies for Nitroanthraquinones

The production of nitroanthraquinones, which serve as precursors to a wide array of dyestuffs and pharmaceuticals, relies on carefully controlled nitration reactions of the anthraquinone (B42736) scaffold. chemicalbook.comgoogle.comsoftbeam.net The introduction of a nitro group onto the anthraquinone core is a critical step that dictates the properties and subsequent applications of the resulting derivatives. colab.ws

Nitration Methodologies for Anthraquinone Scaffolds

Several methods have been developed for the nitration of anthraquinones, each with its own set of advantages and challenges regarding yield, purity, and environmental impact. guidechem.com The choice of nitrating agent and reaction conditions significantly influences the outcome of the reaction.

A common and traditional method for nitrating anthraquinone and its derivatives involves the use of a mixture of nitric acid and sulfuric acid, often referred to as "mixed acid". rushim.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This method has been widely used for the industrial production of nitroanthraquinones. guidechem.compatsnap.comgoogle.com

However, the use of mixed acid can lead to the formation of a significant amount of by-products, including various dinitroanthraquinone isomers. researchgate.net For instance, the nitration of anthraquinone with mixed acid typically yields a mixture containing 1-nitroanthraquinone (B1630840) along with 1,5-, 1,8-, and other dinitroanthraquinones. google.com The separation of these isomers can be challenging and costly. researchgate.net To mitigate the formation of by-products, the reaction is sometimes stopped at a partial conversion rate. researchgate.net

Table 1: Typical Product Distribution in Mixed Acid Nitration of Anthraquinone

| Compound | Percentage |

| 1-Nitroanthraquinone | ~80% |

| 2-Nitroanthraquinone | ~5% |

| Unreacted Anthraquinone | ~2% |

| 1,5-Dinitroanthraquinone | ~3% |

| 1,8-Dinitroanthraquinone | ~2% |

| 1,6-Dinitroanthraquinone | ~4% |

| 1,7-Dinitroanthraquinone | ~4% |

| Data based on a typical industrial process. google.com |

An alternative and greener approach to nitration involves the use of dinitrogen pentoxide (N₂O₅). google.comgoogle.com N₂O₅ is considered a more environmentally friendly nitrating agent as it can be used in organic solvents without the need for strong acids like sulfuric acid, thus reducing the generation of acidic waste. google.comscispace.com This method offers several advantages, including milder reaction conditions, faster reaction rates, good selectivity, and higher yields. google.com

The nitration of anthraquinone with N₂O₅ can be carried out in various organic solvents such as dichloromethane, chloroform, or dichloroethane. google.com The reaction can also be catalyzed by Lewis acids or protic acids like methanesulfonic acid. google.com The molar ratio of N₂O₅ to anthraquinone is a critical parameter that influences the reaction efficiency. google.com

The use of Lewis acids or methanesulfonic acid as catalysts in nitration reactions provides another avenue for the synthesis of nitroanthraquinones. google.comresearchgate.net Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can enhance the electrophilicity of the nitrating agent. google.comvulcanchem.com

A combination of a Lewis acid and methanesulfonic acid has been reported for the direct preparation of anthraquinone derivatives from benzene (B151609) derivatives and phthalic anhydride (B1165640) in a one-pot synthesis. researchgate.net This approach offers high yields and short reaction times under heterogeneous conditions. researchgate.net Similarly, methanesulfonic acid can catalyze the nitration of anthraquinone using nitrogen peroxide and ozone, leading to a high yield of 1-nitroanthraquinone. google.com

Functional Group Introduction on Anthraquinone Core

The introduction of functional groups onto the anthraquinone core prior to nitration can influence the regioselectivity of the nitration reaction. The presence of substituents on the anthraquinone ring can either activate or deactivate the ring towards electrophilic substitution and direct the incoming nitro group to specific positions. For instance, the nitration of 2-methylanthraquinone (B1664562) is the primary route to synthesize 1-nitro-2-methylanthraquinone, which is a precursor to 1-amino-2-methylanthraquinone (B160907). google.comnih.govwikipedia.org The methyl group in 2-methylanthraquinone directs the nitration predominantly to the 1-position. wikipedia.org

Other functional groups can also be introduced to the anthraquinone core through various reactions. For example, halogenation, such as chlorination, can be performed to produce chloroanthraquinones. wikipedia.orgcymitquimica.com These halogenated derivatives can then be subjected to nitration. cymitquimica.com

Regioselectivity in Anthraquinone Nitration

Regioselectivity is a critical aspect of anthraquinone nitration, as the position of the nitro group determines the properties and applications of the final product. The substitution pattern is governed by the electronic and steric effects of the substituents already present on the anthraquinone ring.

In unsubstituted anthraquinone, nitration occurs preferentially at the α-positions (1, 4, 5, and 8) rather than the β-positions (2, 3, 6, and 7). This preference is attributed to the coordination of the attacking electrophile with the carbonyl oxygen atom, which directs the substitution to the adjacent α-position. colab.ws

The presence of an electron-donating group, such as a methyl group at the 2-position, further directs the incoming nitro group. In the case of 2-methylanthraquinone, the nitration occurs primarily at the 1-position due to the directing effect of the methyl group. wikipedia.org However, the formation of other isomers is still possible, and purification steps are often necessary to obtain a pure product. google.com The nitration of 2-methylanthraquinone with nitric acid or mixed acid can lead to the formation of oxidation products and dinitro compounds, which can be removed by treatment with an aqueous solution of sodium sulfite (B76179) and caustic soda. google.com

Advanced Synthetic Approaches to 1-Methyl-4-nitroanthraquinone Analogues

The synthesis of analogues of this compound leverages a range of modern synthetic methodologies to introduce functional groups and build complex molecular architectures.

Derivatization Strategies

Derivatization of the anthraquinone core is a key strategy for creating a diverse library of analogues. These strategies often involve the introduction of various functional groups to alter the electronic and steric properties of the molecule.

One common approach is the derivatization of amines with anthraquinone-2-carbonyl chloride. nih.govmdpi.com This method is used to tag amines for analytical purposes, but the underlying chemistry can be adapted for synthetic goals. nih.govmdpi.com For instance, tryptamine (B22526) and phenethylamine (B48288) can be derivatized, and the resulting anthraquinone-tagged amines can be detected using high-performance liquid chromatography (HPLC) with online UV irradiation and chemiluminescence detection. nih.govmdpi.com This derivatization relies on the reaction between the acid chloride of the anthraquinone and the amine to form a stable amide bond. nih.govmdpi.com

Another derivatization strategy involves the use of 9-anthraquinone diazomethane (B1218177) (ADAM) to label triterpene acids. nih.gov This reaction proceeds under acidic conditions where the diazomethane is protonated and reacts with carboxylic acids to form esters, significantly improving detection limits in analytical methods. nih.gov

Furthermore, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) serves as a crucial precursor for creating a variety of dyes and biologically active compounds. researchgate.netresearchgate.net The bromo substituent at the C4-position is readily displaced by different alkyl or aryl amino groups. researchgate.netresearchgate.net Methods have been developed to synthesize analogues of bromaminic acid with various substituents at the 2-position, starting from 1-aminoanthraquinone. researchgate.net This includes the introduction of hydroxymethyl, carbaldehyde, carboxylic acid, and nitrile groups, which can be further modified. researchgate.net

The table below summarizes various derivatization strategies for anthraquinones.

| Starting Material | Reagent | Functional Group Introduced | Product Type | Citation |

| Anthraquinone-2-carbonyl chloride | Tryptamine, Phenethylamine | Amide | Anthraquinone-tagged amines | nih.govmdpi.com |

| Triterpene acids | 9-Anthraquinone diazomethane (ADAM) | Ester | Fluorescently labeled triterpene acids | nih.gov |

| 1-Aminoanthraquinone | Sodium dithionite, Formaldehyde | Hydroxymethyl | 1-Amino-2-hydroxymethylanthraquinone | researchgate.net |

| 1-Amino-2-hydroxymethylanthraquinone | Various oxidizing agents | Carbaldehyde, Carboxylic acid, Nitrile | 2-Substituted 1-aminoanthraquinones | researchgate.net |

| Bromaminic acid | (Ar)alkylamines | Amino | Dyes and biologically active compounds | researchgate.netresearchgate.net |

Carbon-Carbon Bond Formation in Anthraquinones

The formation of carbon-carbon bonds is fundamental to constructing the carbon skeleton of anthraquinone analogues. Various methods are employed, ranging from classical reactions to modern metal-catalyzed cross-couplings. colab.ws

The Mannich reaction is a well-established method for forming C-C bonds, although in the anthraquinone series, it typically requires strong activating substituents. colab.ws For example, a series of emodin (B1671224) derivatives with aminoalkyl substituents at the 2-position have been synthesized using this reaction. colab.ws Another classical approach is the Friedel-Crafts reaction. Intramolecular Friedel-Crafts cyclization has been used to form a C-C bond between a sugar moiety and the anthraquinone core. colab.ws

More contemporary methods often involve transition metal catalysis or radical processes. colab.ws For instance, the Meerwein reaction, which utilizes diazonium salts of anthraquinones, can be used to introduce carbon-containing groups. colab.ws The reaction of anthraquinone-1-diazonium tetrafluoroborate (B81430) with activated alkenes can yield functionalized alkyl derivatives. colab.ws

In the biosynthesis of tiancimycin, an anthraquinone-fused enediyne, a key C-C bond formation is catalyzed by the enzyme TnmK1, a member of the α/β-hydrolase fold superfamily. nih.govacs.orgnih.govosti.gov This enzyme facilitates a Michael addition to link the anthraquinone moiety to the enediyne core. nih.govnih.gov

The following table outlines several methods for C-C bond formation in anthraquinones.

| Reaction Type | Key Reagents/Catalysts | Description | Example Application | Citation |

| Mannich Reaction | Formaldehyde, Secondary amine | Forms a C-C bond by introducing an aminoalkyl group. | Synthesis of emodin derivatives. | colab.ws |

| Friedel-Crafts Cyclization | Lewis acid (e.g., acid-catalyzed) | Intramolecularly forms a C-C bond to create a new ring. | Synthesis of marmycin A. | colab.ws |

| Meerwein Reaction | Diazonium salts, Activated alkenes | Introduces carbon groups via a radical process. | Functionalization of anthraquinone-1-diazonium salts. | colab.ws |

| Michael Addition (Enzymatic) | TnmK1 enzyme | Catalyzes C-C bond formation in biosynthesis. | Biosynthesis of tiancimycin. | nih.govnih.gov |

Carbon-Nitrogen Bond Formation in Anthraquinones

The introduction of nitrogen-containing functional groups is crucial for the synthesis of many bioactive anthraquinone derivatives. Palladium-catalyzed C-N bond formation is a powerful tool in this context.

A sequential strategy involving Pd-catalyzed amination followed by a Lewis acid-catalyzed intramolecular cyclization has been developed for the synthesis of 1-azaanthraquinones. nih.govacs.orgacs.orgresearchgate.net This protocol allows for the construction of a wide range of these heterocyclic compounds in good yields. nih.govacs.orgacs.orgresearchgate.net The process starts with the reaction of a halogenated naphthoquinone with an aniline (B41778) in the presence of a palladium catalyst and a ligand, such as BINAP, to form an aminated intermediate. acs.orgresearchgate.net This intermediate is then treated with a Lewis acid, like indium(III) triflate, to induce intramolecular cyclization and form the 1-azaanthraquinone product. acs.orgresearchgate.net

The substitution of nitro groups is another important route for C-N bond formation. For example, 1,4-dinitroanthraquinone reacts with 1,4-diaminobutane (B46682) to substitute one of the nitro groups. colab.ws Under harsher conditions, the second nitro group can also be replaced. colab.ws Even in the presence of deactivating substituents, the nitro group in the α-position of anthraquinone can be substituted by arylamines that contain electron-donating groups. colab.ws

A summary of C-N bond formation strategies is provided in the table below.

| Method | Key Reagents/Catalysts | Description | Product Type | Citation |

| Pd-catalyzed Amination/Cyclization | Pd(OAc)₂, BINAP, K₂CO₃, In(OTf)₃ | Sequential C-N bond formation followed by intramolecular cyclization. | 1-Azaanthraquinones | nih.govacs.orgacs.orgresearchgate.net |

| Nucleophilic Substitution of Nitro Group | 1,4-Dinitroanthraquinone, 1,4-Diaminobutane | Substitution of a nitro group with an amine. | Nitroaminoanthraquinones | colab.ws |

| High-Temperature Ammonolysis | 1-Nitroanthraquinone, Aqueous ammonia | Replacement of a nitro group with an amino group at high temperature. | 1-Aminoanthraquinone | mdpi.com |

Ring-to-Ring Transformations in Polycyclic Aromatic Compounds

The modification of the ring structure of polycyclic aromatic compounds (PACs) represents an advanced synthetic strategy. While not directly focused on this compound, these transformations are relevant to the broader class of polycyclic aromatics to which it belongs.

One such transformation involves the conversion of a five-membered ring embedded in a polycyclic aromatic hydrocarbon (PAH) to a six-membered ring. osti.govosti.govacs.org This can occur through a Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. osti.govosti.govacs.org Theoretical studies on cyclopenta[d,e,f]phenanthrene show that the reaction of a radical formed by H-abstraction with acetylene (B1199291) can lead to ring expansion. osti.govosti.govacs.org This process, while potentially slow, provides a pathway for the growth and rearrangement of PAH structures. osti.govosti.govacs.org

Superacid-promoted ring closing and opening reaction cascades can also be used to prepare functionalized aza-polycyclic aromatic compounds. nih.gov This process is thought to proceed through dicationic intermediates and involves key steps like ipso-protonation of an aryl group and elimination of an alkyl phenyl group. nih.gov

These ring transformation strategies highlight the potential for significant structural modification of the core polycyclic system, offering routes to novel analogues.

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of these compounds. The use of computational tools and kinetic analysis is becoming increasingly important in this field. arxiv.orgmanchester.ac.uk

Electron Transfer Pathways

Electron transfer (ET) is a fundamental process in the chemistry of nitroaromatic compounds like this compound. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the anthraquinone system.

In biological systems, electron transfer is a key step in the action of enzymes like nitrogenase, which reduces N₂ to NH₃ through a series of coordinated electron transfers. nih.gov The principles of biological electron transfer, involving metal-containing cofactors and controlled potential gradients, can provide insights into the redox behavior of synthetic molecules.

The mitochondrial electron transfer pathway provides a well-studied example of a complex series of redox reactions. oroboros.atfrontiersin.org Electrons from various substrates are passed along a chain of protein complexes, creating a proton gradient that drives ATP synthesis. frontiersin.org This concept of a convergent electron transfer pathway, rather than a simple linear chain, is important for understanding how electrons are managed in complex systems. oroboros.at

In the context of this compound, the nitro group can be reduced to a nitro radical anion. This species can then participate in further reactions. The formation of reactive oxygen species (ROS) upon UV irradiation of anthraquinone-tagged amines is an example of a photochemically induced electron transfer process. mdpi.comresearchgate.net

The study of electron bifurcation, where an electron pair is split and sent down different energetic pathways, is another area of active research that could be relevant to understanding the complex redox chemistry of substituted anthraquinones. nrel.gov

Photochemical Reaction Mechanisms of Nitroanthraquinones

The photochemistry of nitroanthraquinones is characterized by complex reactions proceeding from electronically excited states. Upon absorption of light, these molecules can undergo various transformations, the pathways of which are influenced by their structure and the surrounding environment.

The photochemical reactions of many organic molecules, including nitroanthraquinones, are often initiated from a triplet excited state. msu.edursc.org Following initial excitation to a singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.govlibretexts.org This triplet state is a key intermediate because its extended lifetime allows for subsequent chemical reactions to occur. rsc.org

Following the formation of the triplet state, nitroanthraquinones can undergo further reactions to form radical species. fz-juelich.de In the presence of a hydrogen-atom donor, such as an alcohol, the triplet state of a nitroanthraquinone can abstract a hydrogen atom, leading to the formation of a monohydro radical of the nitroanthraquinone and a donor-derived radical. researchgate.net These radical intermediates have been observed spectroscopically. researchgate.net

The solvent plays a critical role in the photochemical reactions of nitroanthraquinones, influencing both the reaction pathways and the efficiency of product formation. researchgate.netbris.ac.uk The polarity and hydrogen-donating ability of the solvent can affect the stability and reactivity of the excited states and radical intermediates. bris.ac.ukrsc.org

In inert solvents like benzene, the quantum yield of photoreduction products is generally low. researchgate.net However, in the presence of hydrogen-donating solvents such as alcohols (e.g., 1-phenylethanol, 2-propanol), the efficiency of the photoreduction increases significantly. researchgate.netrsc.org This is because the solvent can act as a hydrogen donor to the excited triplet state of the nitroanthraquinone, facilitating the formation of radical intermediates. researchgate.net The concentration of the hydrogen-donating species can directly impact the quantum yield of the final product. researchgate.net For example, the quantum yield for the conversion of 2-methyl-1-nitroanthraquinone (B94343) to 1-amino-2-methylanthraquinone increases with the concentration of the alcohol donor. researchgate.net

The choice of solvent can also affect the relative rates of different decay pathways for the excited state. instras.com For example, studies on other nitro-aromatic compounds have shown that photodegradation rates can vary significantly between solvents like chloroform, dimethylformamide (DMF), and acetonitrile. researchgate.net

Theoretical and Computational Chemistry of 1 Methyl 4 Nitroanthraquinone

Quantum Chemical Modeling Approaches

Quantum chemical modeling serves as a powerful tool for understanding the fundamental properties of molecules like 1-methyl-4-nitroanthraquinone. science.org.ge These methods allow for the calculation of geometries, energies, and various spectroscopic properties, providing insights that can complement experimental findings. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, including those of biological and chemical interest. researchgate.netsemanticscholar.org DFT methods offer a balance between accuracy and computational cost, making them suitable for investigating the electronic structure and reactivity of complex molecules like anthraquinone (B42736) derivatives. researchgate.netresearchgate.net These calculations are instrumental in understanding reaction mechanisms and interpreting spectroscopic data. semanticscholar.org The accuracy of DFT is notably dependent on the choice of functionals and basis sets. researchgate.net

The choice of a basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy of the results. A basis set is a collection of mathematical functions used to construct molecular orbitals. mdpi.com For geometry optimization and spectral calculations, the 6-311++G(d,p) basis set is often selected as it provides a good compromise between accuracy and computational demand. researchgate.net While larger basis sets like triple-ζ (e.g., def2-TZVP) are generally preferred for DFT calculations to achieve a better balance of cost and accuracy, smaller basis sets such as vDZP have shown surprising effectiveness with certain density functionals. psicode.orgarxiv.org The selection must also consider the specific properties being investigated; for instance, calculations of (hyper)polarizabilities may require the inclusion of diffuse functions. ehu.eus It is generally advised to move beyond older basis sets like 6-31G* in favor of more modern and efficient options. psicode.org

Table 1: Commonly Used Basis Sets in DFT Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G* | Pople-style basis set with polarization functions on heavy atoms. | Historically used, now often superseded. |

| 6-311++G(d,p) | Triple-zeta valence basis set with diffuse and polarization functions on all atoms. researchgate.net | Geometry optimization, spectral calculations. researchgate.net |

| cc-pVDZ/cc-pVTZ | Correlation-consistent basis sets of double and triple-zeta quality. | Post-Hartree-Fock methods like CCSD(T). psicode.org |

| def2-TZVP | Triple-zeta valence basis set with polarization functions. | General purpose DFT calculations. psicode.org |

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are widely used in DFT studies to improve the accuracy of calculations for various molecular properties. researchgate.net The B3LYP functional, a popular hybrid functional, combined with a suitable basis set like 6-311++G(d,p), has been effectively used for geometry optimization and the calculation of spectroscopic properties. researchgate.net Dispersion-corrected DFT, which accounts for noncovalent interactions, is particularly important for accurately modeling systems with significant aromatic interactions. nih.gov These methods have demonstrated the ability to predict dimerization energies with high accuracy (around 5-10% error). nih.gov

Molecular Mechanics (MM2) and Quantum Mechanics (QM) Integration

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods provide a powerful approach for studying large molecular systems, such as enzymes and molecules in solution. arxiv.orgmpg.desci-hub.se In this approach, the chemically active part of the system is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. mpg.de This partitioning allows for the investigation of chemical reactions and properties in a complex environment that would be computationally prohibitive to treat entirely at the QM level. arxiv.orgsci-hub.se The QM/MM methodology has been successfully applied to study a wide range of biochemical processes and has been instrumental in understanding enzyme catalysis and ligand binding. sci-hub.sececam.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Descriptors derived from quantum chemical calculations provide a quantitative measure of this reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comsapub.org The energy and symmetry of these orbitals are crucial in predicting the outcome of chemical reactions. numberanalytics.com A small energy gap between the HOMO and LUMO generally indicates a more reactive and less stable system. researchgate.net FMO analysis is widely used to predict regioselectivity and stereoselectivity in reactions like the Diels-Alder cycloaddition. numberanalytics.comresearchgate.net Computational methods such as DFT are employed to calculate the energies and shapes of the HOMO and LUMO, thereby providing insights into the molecule's reactivity. numberanalytics.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-aminoanthraquinone |

| 1-nitroanthraquinone (B1630840) |

| 2-methyl-1-nitroanthraquinone (B94343) |

| Anthraquinone |

| Benzene (B151609) |

| Coronene |

| Hexafluorobenzene |

Highest Occupied Molecular Orbital (HOMO) Energy

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater tendency for the molecule to act as an electron donor. For anthraquinone derivatives, the HOMO energy is influenced by the nature and position of substituents on the anthraquinone core. researchgate.net Theoretical calculations, often performed using methods like B3LYP, provide values for these energy levels. physchemres.org

Lowest Unoccupied Molecular Orbital (LUMO) Energy

The LUMO signifies the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater propensity for the molecule to act as an electron acceptor. In substituted anthraquinones, the presence of electron-withdrawing groups can lower the LUMO energy. researchgate.net Computational models are essential for predicting these values. physchemres.org

HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. acs.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small energy gap is characteristic of more reactive molecules. acs.org The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule. researchgate.net

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

Electronegativity and Chemical Hardness/Softness

Electronegativity (χ) and chemical hardness (η) are fundamental concepts in conceptual Density Functional Theory (DFT) that help in understanding the chemical reactivity of molecules. mdpi.commdpi.com Electronegativity is defined as the negative of the chemical potential and is often approximated as the average of the ionization potential and electron affinity. scispace.com It measures the tendency of a species to attract electrons. scispace.com

Chemical hardness is a measure of the resistance of a molecule to change its electron distribution or charge transfer. scispace.commdpi.com It is related to the HOMO-LUMO gap; hard molecules have a large gap, while soft molecules have a small gap. scispace.com The principle of maximum hardness suggests that molecules tend to arrange themselves to be as hard as possible, indicating greater stability. mdpi.com These parameters are crucial for predicting the behavior of molecules in chemical reactions. scispace.commdpi.com Under pressure, both electronegativity and chemical hardness of most elements tend to decrease. uspex-team.orgarxiv.org

| Parameter | Formula (Approximate) | Description |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. scispace.com |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. scispace.com |

| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. scispace.com |

(I = Ionization Potential, A = Electron Affinity)

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is calculated at a specific level of theory, such as B3LYP/6-31G(d), and illustrates the electrostatic potential on the electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. Typically, red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. researchgate.net These are often found around electronegative atoms like oxygen. researchgate.net Blue areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack, often located around hydrogen atoms. researchgate.net The MEP analysis can also provide insights into non-covalent interactions, which are crucial in drug design and materials science. chemrxiv.org The topology of the MESP, including its critical points, can be analyzed to understand bonding and reactivity patterns. mdpi.com

Electron Transfer Tendencies and Electrophilicity Index

The tendency of a molecule to participate in electron transfer processes is a key aspect of its reactivity. This can be studied through both experimental techniques, like time-resolved spectroscopy, and theoretical calculations. researchgate.netrsc.org The electrophilicity index (ω), a concept derived from DFT, quantifies the global electrophilic nature of a molecule. mdpi.com It is defined as ω = χ²/2η, where χ is the electronegativity and η is the chemical hardness. mdpi.com

A higher electrophilicity index indicates a greater capacity of a molecule to accept electrons, making it a better electrophile. This index is useful for predicting the direction of charge transfer in a reaction and understanding the reactivity of various chemical species. mdpi.com For instance, in the context of anthraquinone derivatives, electron transfer from a donor molecule to the excited triplet state of the anthraquinone can be a key photochemical process. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can then be compared with experimental data for validation. science.gov For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Methods like Density Functional Theory (DFT) are commonly used to calculate the optimized geometry of the molecule in its ground state. researchgate.net From this geometry, vibrational frequencies can be computed. These theoretical spectra can aid in the assignment of experimental spectral bands.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. acs.org This can help in understanding the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and how they are influenced by the methyl and nitro substituents on the anthraquinone framework.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in the unambiguous structural assignment of organic compounds. nih.gov Density Functional Theory (DFT) has become a standard approach for accurately calculating the NMR parameters of molecules. d-nb.info These ab initio techniques use quantum chemistry calculations to provide estimates of chemical shifts. nih.gov

For this compound, DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts. nih.gov The process involves first obtaining an optimized 3D geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nrel.gov

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, mPW1PW91, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). d-nb.infonrel.gov Advanced protocols may also account for the effects of different molecular conformations to further refine the results. d-nb.info By comparing the computationally predicted spectrum with an experimental one, chemists can confirm the molecular structure and assign specific resonances to each proton and carbon atom in this compound. rsc.org Machine learning models trained on vast datasets of DFT-calculated and experimental values are also emerging as a rapid alternative for predicting chemical shifts with high accuracy. nrel.govrsc.org

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves to illustrate the output of a computational prediction. Actual values would be generated from specific DFT calculations.)

¹³C NMR Predictions| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C9, C10) | 182.5, 181.0 |

| C-NO₂ (C4) | 150.2 |

| C-CH₃ (C1) | 145.8 |

| Aromatic C-H | 125.0 - 138.0 |

| Aromatic C (quaternary) | 130.0 - 135.0 |

¹H NMR Predictions

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H (near NO₂) | 8.1 - 8.3 |

| Aromatic H | 7.7 - 8.0 |

Infrared (IR) Vibrational Analysis

The calculation begins with an optimized molecular geometry, which represents a minimum on the potential energy surface. A frequency calculation is then performed, which involves computing the second derivatives of the energy with respect to atomic displacements. researchgate.net The results yield a set of normal vibrational modes, each with a specific frequency (in cm⁻¹). These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental spectra. scirp.org

For this compound, this analysis would predict characteristic stretching and bending vibrations. Key predicted peaks would include the C=O stretches of the quinone system, symmetric and asymmetric stretches of the nitro (NO₂) group, aromatic C-H stretches, and vibrations associated with the methyl (CH₃) group. scirp.org These theoretical spectra are invaluable for interpreting experimental IR data and understanding the molecule's vibrational properties.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: The following data is hypothetical and illustrates the potential results from a DFT vibrational analysis.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of H atoms on the aromatic rings |

| C-H Stretch (Methyl) | 2980 - 2870 | Symmetric/asymmetric stretching of the CH₃ group |

| C=O Stretch | 1680 - 1650 | Stretching of the two carbonyl groups in the quinone core |

| N-O Asymmetric Stretch | 1560 - 1530 | Asymmetric stretching of the nitro group |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the aromatic carbon backbone |

UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comfaccts.de This technique calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light. walisongo.ac.id

For this compound, TD-DFT calculations would identify the primary electronic transitions and their corresponding maximum absorption wavelengths (λmax). The anthraquinone core is a chromophore, and its electronic properties are modified by the electron-donating methyl group and the electron-withdrawing nitro group. The calculations would likely predict low-energy n → π* transitions, involving the non-bonding electrons on the carbonyl oxygens, and higher-energy π → π* transitions within the conjugated aromatic system. walisongo.ac.id

The simulation provides the energy of each transition, its oscillator strength (which relates to the intensity of the absorption band), and the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, to Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net This information is critical for understanding the molecule's color and its photophysical properties.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: The following data is hypothetical and illustrates the potential results from a TD-DFT calculation.)

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |

|---|---|---|

| 415 | 0.08 | n → π* |

| 320 | 0.45 | π → π* |

Computational Studies on Reaction Energetics and Pathways

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. dntb.gov.ua By exploring a reaction's potential energy surface (PES), researchers can identify the most probable pathways, from reactants to products, and calculate the energy changes involved. This involves locating the stable structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Transition State Analysis

A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for a reaction to proceed. researchgate.net Locating and characterizing the transition state is a primary goal of computational reaction studies. Algorithms have been developed to search for these first-order saddle points on the potential energy surface.

For a potential reaction involving this compound, such as a nucleophilic substitution, computational chemists would model the approach of the reactants and search for the transition state structure. Once located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the molecular vibration along the reaction coordinate that transforms reactants into products. The energy of this transition state relative to the reactants gives the activation energy barrier, a key parameter in determining reaction kinetics.

Energy Minimization and Geometry Optimization

Geometry optimization, or energy minimization, is a fundamental computational procedure used to determine the most stable three-dimensional structure of a molecule. arxiv.orgstackexchange.com This process systematically alters the coordinates of the atoms to find a configuration that corresponds to a local or global minimum on the potential energy surface, where the net forces on all atoms are close to zero. stackexchange.com

For this compound, geometry optimization would be performed using a quantum mechanical method like DFT, often with a specific functional and basis set such as B3LYP/6-31G(d). arxiv.orgmdpi.com The output of this calculation is the optimized geometry, providing precise information on bond lengths, bond angles, and dihedral angles. This optimized structure serves as the starting point for most other computational analyses, including frequency (IR), NMR, and UV-Vis predictions. google.comresearchgate.net

Table 4: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is hypothetical and illustrates the potential results from a DFT geometry optimization.)

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O | 1.23 |

| C-N | 1.48 |

| N-O | 1.22 |

| C-C (aromatic) | 1.40 |

Advanced Spectroscopic Characterization Techniques for 1 Methyl 4 Nitroanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-Methyl-4-nitroanthraquinone by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of hydrogen atoms.

Methyl Protons: A distinct singlet peak is anticipated for the three protons of the methyl (-CH₃) group. Its chemical shift would likely appear in the range of δ 2.3–2.6 ppm, a typical region for methyl groups attached to an aromatic ring.

Aromatic Protons: The six protons on the anthraquinone (B42736) skeleton will produce a complex series of signals in the aromatic region (approximately δ 7.5–8.5 ppm). The electron-withdrawing effect of the nitro group (-NO₂) and the carbonyl groups, along with the electron-donating nature of the methyl group, will deshield these protons to varying degrees. The protons on the ring containing the substituents (H-2 and H-3) and those on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons (ortho-, meta-, and para-coupling), resulting in a series of doublets, triplets, or multiplets. For para-disubstituted aromatic systems, these patterns can be more complex than simple first-order predictions suggest. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons (C-9 and C-10) are expected in the highly deshielded region of the spectrum, typically around δ 180–185 ppm. researchgate.net

Aromatic Carbons: A number of signals will appear in the aromatic region (δ 120–150 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-4) and carbonyl groups will be shifted downfield, while the carbon attached to the methyl group (C-1) will be influenced by its donating effect.

Methyl Carbon: A signal for the methyl carbon is expected at a higher field (upfield), typically in the range of δ 20–25 ppm. msu.edu

Table 1: Predicted NMR Data for this compound This table is predictive, based on analyses of similar compounds.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.3–2.6 | Singlet |

| ¹H | Aromatic H | ~7.5–8.5 | Multiplets |

| ¹³C | -CH₃ | ~20–25 | Quartet (in coupled spectrum) |

| ¹³C | Aromatic C | ~120–150 | Multiple signals |

| ¹³C | C=O | ~180–185 | Singlets |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands:

Carbonyl (C=O) Stretching: Strong, sharp absorption bands characteristic of the quinone carbonyl groups are expected in the region of 1670–1680 cm⁻¹. masterorganicchemistry.com The conjugation with the aromatic system slightly lowers the frequency compared to non-conjugated ketones.

Nitro (N-O) Stretching: Two distinct and strong bands are characteristic of the nitro group. The asymmetrical stretching vibration is anticipated around 1520–1560 cm⁻¹, and the symmetrical stretching vibration is expected near 1340–1370 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic rings.

C-H Stretching: Signals for the aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound This table is predictive, based on general IR data and spectra of related compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | ~1520–1560 | Strong |

| Symmetric Stretch | -NO₂ | ~1340–1370 | Strong |

| Stretch | C=O (Quinone) | ~1670–1680 | Strong |

| Stretch | C=C (Aromatic) | ~1450–1600 | Medium-Weak |

| Stretch | C-H (Aromatic) | ~3000–3100 | Medium-Weak |

| Stretch | C-H (Aliphatic) | ~2850–2960 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dictated by its extensive conjugated system. The parent anthraquinone molecule exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. photochemcad.com

The introduction of the methyl group (an auxochrome) and the nitro group (a chromophore) is expected to modify the absorption spectrum:

π → π Transitions:* Intense absorption bands are expected in the UV region (typically below 350 nm) due to transitions within the aromatic π-system.

n → π Transitions:* A weaker, longer-wavelength absorption band is anticipated in the visible or near-UV region, resulting from the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Substituent Effects: The electron-withdrawing nitro group, in conjugation with the anthraquinone system, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone, potentially extending the absorption into the visible region.

For the related compound 1-nitroanthraquinone (B1630840), UV-Vis spectral data is available, and similar characteristics would be expected for the 1-methyl-4-nitro derivative. nist.govnist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. The molecular formula of the compound is C₁₅H₉NO₄.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (approximately 267.05 g/mol ). The PubChem database lists the molecular weight of the isomeric 2-Methyl-1-nitroanthraquinone (B94343) as 267.24 g/mol . nih.gov

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic pathways for nitroaromatic and quinone compounds. Common fragmentation patterns observed for the related 1-nitroanthraquinone include the loss of neutral molecules. nih.govnist.gov Expected fragmentation includes:

Loss of NO₂ (m/z -46) to form a [M - NO₂]⁺ fragment.

Loss of NO (m/z -30) followed by CO (m/z -28).

Sequential loss of CO molecules, a typical fragmentation pathway for quinones.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is predictive, based on the fragmentation of similar structures.

| Predicted m/z | Identity |

|---|---|

| ~267 | [M]⁺ (Molecular Ion) |

| ~250 | [M - OH]⁺ |

| ~237 | [M - NO]⁺ |

| ~221 | [M - NO₂]⁺ |

| ~193 | [M - NO₂ - CO]⁺ |

| ~165 | [M - NO₂ - 2CO]⁺ |

X-ray Diffraction (XRD) Analysis

An XRD study would be expected to confirm:

The geometry and orientation of the methyl and nitro substituents relative to the aromatic plane.

The crystal packing arrangement, revealing any intermolecular interactions such as π-π stacking or hydrogen bonding that govern the solid-state structure. This technique provides unambiguous proof of the compound's constitution and conformation. mdpi.comresearchgate.net

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. Anthraquinone and its derivatives are well-known for their reversible electrochemical behavior.

The expected cyclic voltammogram would show:

Reduction Waves: Typically, anthraquinones undergo two successive one-electron reductions. The first is the formation of a radical anion (AQ⁻), and the second is the formation of a dianion (AQ²⁻).

Substituent Effects: The redox potentials are highly sensitive to the nature of the substituents. The electron-withdrawing nitro group is expected to make the reduction of the anthraquinone core easier, shifting the reduction potentials to more positive (less negative) values compared to the unsubstituted parent compound. Conversely, the electron-donating methyl group would have a slight opposing effect, making the reduction slightly more difficult. dtu.dk The strong electron-withdrawing character of the nitro group is likely to dominate, making this compound easier to reduce than anthraquinone itself. The electrochemical behavior of related nitroaromatic compounds has been studied using this technique. researchgate.net

Transient Absorption Measurements of Excited States

Transient Absorption Spectroscopy (TAS) is an ultrafast spectroscopic technique used to investigate the properties and dynamics of short-lived excited states. Upon photoexcitation with a laser pulse, the molecule is promoted to an excited singlet state (S₁). TAS can then monitor the fate of this excited state on timescales from femtoseconds to nanoseconds.

For an anthraquinone derivative like this compound, TAS could be used to study:

Intersystem Crossing (ISC): Anthraquinones are known to undergo efficient intersystem crossing from the initial excited singlet state (S₁) to a longer-lived triplet state (T₁). TAS can measure the rate of this process.

Triplet State Dynamics: The technique can characterize the absorption spectrum of the triplet state and measure its lifetime, which can be influenced by factors such as the solvent and the presence of quenchers.

Influence of the Nitro Group: The nitro group can significantly impact excited-state dynamics, sometimes providing additional pathways for non-radiative decay, which would shorten the lifetime of the excited states. Studies on other anthraquinone systems have successfully used TAS to unravel complex relaxation mechanisms following photoexcitation. nih.govresearchgate.netmdpi.com

Environmental Fate and Degradation Mechanisms of 1 Methyl 4 Nitroanthraquinone

Photodegradation Pathways

Photodegradation is a significant abiotic process that contributes to the transformation of 1-methyl-4-nitroanthraquinone in aquatic and terrestrial environments. This process is initiated by the absorption of light, leading to a series of photochemical reactions that can ultimately mineralize the compound or transform it into various intermediates.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed by the reactant. Determining the quantum yield is essential for modeling the rate of direct photolysis in natural environments and engineered water treatment systems rsc.org. The quantum yield for the photodegradation of a compound can be influenced by factors such as the wavelength of light, pH, and the presence of other substances in the medium.

Table 1: Factors Influencing Photodegradation Quantum Yield

| Factor | Description | Potential Impact on this compound |

| Wavelength | The energy of the incident light. | The quantum yield may vary with different wavelengths of UV or visible light, similar to other nitroaromatic compounds rsc.org. |

| pH | The acidity or alkalinity of the solution. | Can affect the speciation of the molecule and the nature of excited states, thereby influencing the reaction rate. |

| Dissolved Oxygen | Concentration of O2 in the medium. | Crucial for the formation of reactive oxygen species, which often play a key role in degradation pathways. |

| Natural Organic Matter | Compounds like humic acids. | Can act as photosensitizers, accelerating degradation, or as light screens, inhibiting it. |

Upon absorption of photons, a molecule of this compound is promoted from its ground electronic state to a short-lived excited singlet state. From this state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable and longer-lived excited triplet state. Due to their longer lifetimes, these triplet states are often the primary photoactive species responsible for the subsequent chemical reactions leading to degradation.

For anthraquinone (B42736) derivatives, the triplet state is known to be highly reactive. It can initiate degradation through various mechanisms, including hydrogen abstraction from other molecules or energy transfer to molecular oxygen, leading to the formation of reactive oxygen species (ROS) researchgate.net. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the anthraquinone core can influence the energy levels and reactivity of these excited states.

A primary pathway for the photodegradation of many anthraquinone compounds involves the generation of ROS. The excited triplet state of the dye molecule can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) (a Type II photosensitization process). Alternatively, the excited dye can engage in electron transfer reactions (Type I process) with substrates or oxygen to produce superoxide (B77818) radicals (O₂⁻) and, subsequently, other ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) researchgate.net.

The general mechanisms for ROS production by an excited photosensitizer (PS), such as this compound, are as follows:

Singlet Oxygen Formation: ³PS* + ³O₂ → ¹PS + ¹O₂

Superoxide Radical Formation: ³PS* + O₂ → PS•⁺ + O₂•⁻ PS•⁻ + O₂ → PS + O₂•⁻

These reactive species, particularly the highly non-selective hydroxyl radical, can then attack the this compound molecule, leading to hydroxylation, ring cleavage, and eventual degradation nih.gov. The scavenging of these ROS by other environmental constituents, such as halides in seawater, can inhibit the photodegradation process nih.gov.

Microbial Degradation Mechanisms

Microbial degradation is a key biotic process for the elimination of organic pollutants from the environment. Various bacteria, fungi, and algae have demonstrated the ability to break down complex aromatic structures, including those of anthraquinone dyes.

The bacterial degradation of anthraquinone dyes is a complex process that can proceed under both aerobic and anaerobic conditions. It often begins with the adsorption of the dye molecule to the bacterial cell surface, followed by enzymatic breakdown nih.gov. For nitroaromatic compounds, a common initial step is the reduction of the nitro group.

While the specific bacterial degradation pathway for this compound has not been fully elucidated, it is likely to follow patterns observed for other nitroaromatic and anthraquinone compounds. The degradation would likely involve one or more of the following steps:

Nitro Reduction: The nitro group (-NO₂) is enzymatically reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino group (-NH₂), forming 1-methyl-4-aminoanthraquinone. This reduction is a crucial detoxification step, as nitroaromatic compounds are often more toxic than their amino counterparts.

Ring Cleavage: Following initial transformations, the aromatic rings of the anthraquinone structure are cleaved. This is typically achieved by dioxygenase or monooxygenase enzymes that introduce hydroxyl groups into the aromatic ring, making it susceptible to cleavage.

Metabolism of Intermediates: The resulting aliphatic intermediates are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

For example, the degradation of the structurally related compound 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. involves an initial monooxygenation to remove the nitro group, followed by reduction and ring cleavage frontiersin.orgnih.gov. This suggests that a similar oxidative or reductive removal of the nitro group could be an initial step for this compound.

The microbial degradation of this compound is mediated by a suite of specific enzymes. The induction of these enzymes is often triggered by the presence of the pollutant itself. Based on studies of similar compounds, the key enzymes likely involved in its breakdown include:

Nitroreductases: These enzymes are crucial for the initial step of reducing the nitro group. They typically use NADH or NADPH as a source of reducing equivalents. Both oxygen-insensitive and oxygen-sensitive nitroreductases have been identified in various bacteria.

Monooxygenases and Dioxygenases: These are key enzymes in the degradation of aromatic compounds. They catalyze the incorporation of one or two atoms of molecular oxygen into the substrate, respectively. This hydroxylation of the aromatic ring is a critical step that destabilizes the ring and prepares it for cleavage. For instance, a PNP 4-monooxygenase is responsible for the initial attack on 3-methyl-4-nitrophenol frontiersin.orgnih.gov.

Reductases: Quinone reductases may be involved in the reduction of the anthraquinone moiety, which can be a prerequisite for ring fission.

Laccases and Peroxidases: These are oxidoreductive enzymes that have a broad substrate specificity and are known to be involved in the degradation of various dyes. They can catalyze the oxidation of the molecule, often leading to decolorization and initial breakdown.

The combined action of a microbial consortium, with different species contributing different enzymatic capabilities, is often more effective in completely mineralizing complex pollutants than a single microbial strain nih.gov.

Table 2: Key Enzyme Classes in the Biodegradation of this compound

| Enzyme Class | Function | Cofactor(s) | Relevance to Degradation |

| Nitroreductases | Reduction of the nitro group to an amino group. | NADH, NADPH | Initial and crucial detoxification step. |

| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring. | NADH, NADPH | Ring activation for subsequent cleavage frontiersin.orgnih.gov. |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring. | NADH, NADPH | Ring hydroxylation leading to destabilization and fission. |

| Quinone Reductases | Reduction of the quinone structure. | NADH, NADPH | Can facilitate subsequent oxidative attacks. |

| Laccases | Oxidation of phenolic and other aromatic compounds. | Copper | Broad-specificity enzymes capable of initiating degradation nih.gov. |

Factors Influencing Biodegradation Efficiency

The efficiency of the microbial degradation of nitroaromatic compounds, a class to which this compound belongs, is contingent upon a variety of environmental and molecular factors. While specific data for this compound is limited, general principles derived from studies on related compounds can provide significant insights.

Several key factors modulate the rate and extent of biodegradation. The presence of other substituents on the aromatic ring can significantly affect the reduction rate of the nitro group. For instance, the reduction of a nitro group is generally faster when an electron-withdrawing group is present in the para position oup.com. The complexity and stability of the anthraquinone structure itself can also render it resistant to degradation nih.gov.

Environmental conditions play a crucial role. Temperature can influence the metabolic activity of microorganisms and the enzymatic processes involved in degradation. The pH of the surrounding medium can also affect microbial viability and enzyme function. Furthermore, the availability of electron donors, such as NAD(P)H, is essential for the enzymatic reduction of the nitro group, a critical step in the degradation pathway oup.comresearchgate.net. The presence of a sufficient supply of reducing equivalents, often derived from the metabolism of other carbon sources, is therefore a prerequisite for the cometabolic transformation of these compounds nih.gov.

The nature of the microbial community is another determinant. While some bacteria can utilize nitroaromatic compounds as a source of carbon and nitrogen, many transformations are the result of fortuitous reactions by enzymes with broad substrate specificities nih.govnih.gov. The presence of microbial populations possessing versatile nitroreductases is key to initiating the degradation process researchgate.netresearchgate.net.

Table 1: Factors Affecting the Biodegradation of Nitroaromatic Compounds This table is illustrative and based on general principles of nitroaromatic compound biodegradation, as specific data for this compound is not available.

| Factor Category | Specific Factor | Effect on Biodegradation Efficiency |

| Molecular Structure | Position of Nitro Group | Influences the electrochemical potential and accessibility to enzymes. |

| Presence of other Substituents | Electron-withdrawing groups can enhance the reduction of the nitro group. | |

| Aromatic Ring Complexity | More complex and stable structures, like anthraquinone, can be more recalcitrant. | |

| Environmental Conditions | Temperature | Affects microbial metabolic rates and enzyme kinetics. |

| pH | Influences microbial growth and the activity of degradative enzymes. | |

| Oxygen Availability | The initial reduction of the nitro group often occurs under anaerobic or anoxic conditions. | |

| Nutrient Availability | Availability of carbon and nitrogen sources can support microbial growth and cometabolism. | |

| Microbial Factors | Presence of Specific Enzymes | Nitroreductases are crucial for the initial reduction of the nitro group. |

| Microbial Community Composition | A diverse microbial community may have a broader range of degradative capabilities. | |

| Acclimation of Microorganisms | Prior exposure to the compound can lead to the induction of degradative enzymes. |

Degradation Products and Intermediates

The microbial degradation of nitroaromatic compounds typically proceeds through a series of reduction steps, leading to the formation of various intermediates. The specific pathway and the accumulation of certain products can depend on the microorganism and the prevailing environmental conditions.

A common and critical step in the biodegradation of nitroaromatic compounds is the enzymatic reduction of the nitro group. This process is often catalyzed by a class of enzymes known as nitroreductases researchgate.net. These enzymes typically utilize flavins and require a source of reducing equivalents, such as NADH or NADPH, to proceed nih.govresearchgate.net.

The reduction of the nitro group is a stepwise process. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step in this sequence is the reduction of the hydroxylamino group to an amino group (-NH₂) oup.comnih.govresearchgate.net.

Therefore, in the context of this compound, the initial steps of its biodegradation are expected to involve the formation of 1-Methyl-4-nitrosoanthraquinone and subsequently 1-Amino-4-methylanthraquinone. The formation of these intermediates is a key indicator of microbial activity on the parent compound. The resulting aminoanthraquinone derivative may then be susceptible to further degradation, potentially involving ring cleavage, although this subsequent part of the pathway is less well-understood for this specific class of compounds.

The reduction of nitroaromatic compounds to their corresponding amines is a transformation that can be carried out by a wide range of anaerobic bacteria nih.gov. In some cases, the enzymes responsible for this reduction, such as azoreductases, have been found to also possess nitroreductase activity, indicating a broad substrate range nih.gov.

Table 2: Hypothetical Initial Degradation Pathway of this compound This table presents a generalized pathway for the reduction of a nitroaromatic compound, as specific intermediates for this compound have not been empirically documented in the reviewed literature.

| Step | Reactant | Enzyme Class (Example) | Product |

| 1 | This compound | Nitroreductase | 1-Methyl-4-nitrosoanthraquinone |

| 2 | 1-Methyl-4-nitrosoanthraquinone | Nitroreductase | 1-Methyl-4-hydroxylaminoanthraquinone |

| 3 | 1-Methyl-4-hydroxylaminoanthraquinone | Nitroreductase | 1-Amino-4-methylanthraquinone |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (Non-biological Matrices)

Chromatographic methods are essential for isolating 1-Methyl-4-nitroanthraquinone from complex mixtures prior to its quantification. High-performance liquid chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of anthraquinone (B42736) derivatives.

High-performance liquid chromatography is a cornerstone in the analysis of anthraquinone compounds. For the separation of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Several HPLC methods have been developed for the separation and analysis of various anthraquinone derivatives. cabidigitallibrary.org While specific methods for this compound are not extensively detailed in publicly available literature, the general principles applied to similar compounds are applicable. The mobile phase in these methods often consists of a mixture of acetonitrile, water, and methanol, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. cabidigitallibrary.orgsielc.com The choice of mobile phase composition can be adjusted to optimize the separation of this compound from potential impurities or other components in the sample matrix.

Table 1: Typical HPLC Parameters for the Analysis of Anthraquinone Derivatives

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase C18 (octadecylsilyl) | Provides a non-polar surface for the separation of moderately non-polar compounds like anthraquinones. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes the compounds from the column based on their polarity. The ratio is adjusted to control retention time. |

| Modifier | Phosphoric acid, Formic acid, or Trifluoroacetic acid | Improves peak symmetry and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. |

| Flow Rate | 1.0 - 1.2 mL/min | Determines the speed of the separation and can influence resolution. |

| Detector | UV-Vis Detector (DAD/PDA) | Monitors the absorbance of the eluting compounds at a specific wavelength for detection and quantification. |

The retention time of this compound would be influenced by the specific mobile phase composition, with a higher proportion of the organic solvent (e.g., acetonitrile) leading to a shorter retention time. Method development would involve optimizing these parameters to achieve a sharp, well-resolved peak for accurate quantification.

Spectroscopic Detection Methods (Non-biological Matrices)

Following chromatographic separation, spectroscopic methods are employed for the detection and quantification of this compound. UV-Visible spectroscopy is the most common detection method coupled with HPLC for this class of compounds.

The spectroscopic properties of this compound are determined by its chemical structure, which contains an anthraquinone core and a nitro functional group. The anthraquinone structure itself possesses a chromophore that absorbs ultraviolet and visible light. The addition of a nitro group, which is also a chromophoric group, is expected to influence the absorption spectrum. The nitro group can extend the conjugated pi electron system of the aromatic rings, which may lead to a shift in the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift). docbrown.info

Table 2: Expected Spectroscopic Properties of this compound

| Spectroscopic Feature | Expected Characteristic | Rationale |

|---|---|---|

| UV-Visible Absorption | Absorption in both UV and visible regions. | The anthraquinone core is a strong chromophore, and the nitro group extends the conjugation, likely shifting absorption into the visible range. |

| Wavelength of Maximum Absorbance (λmax) | Expected in the UV region (e.g., ~260-280 nm) and potentially a weaker, broader band at longer wavelengths (~340-450 nm). | Based on the properties of the anthraquinone nucleus and the influence of the nitro group as seen in similar aromatic compounds. docbrown.info |

| Appearance | Likely a pale yellow solid or solution. | Absorption of light in the blue-violet region of the visible spectrum would result in the perception of a yellow color. docbrown.info |

Academic and Research Applications of 1 Methyl 4 Nitroanthraquinone

Intermediate in Organic Synthesis

The true synthetic value of 1-Methyl-4-nitroanthraquinone lies in the versatile reactivity of its nitro group. Nitro-aromatic compounds are well-established as flexible intermediates in organic synthesis, primarily because the nitro group can be readily transformed into a variety of other functional groups. frontiersin.org The most common and significant application for related compounds like 1-nitroanthraquinone (B1630840) is its conversion to 1-aminoanthraquinone, a crucial precursor in the manufacturing of numerous dyes and pigments. google.commdpi.comchemicalbook.com

The nitro group in this compound makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution reactions where the nitro group acts as an effective leaving group. Furthermore, the nitro group can be easily reduced to an amino group (-NH2) using various reducing agents. This opens a pathway to synthesize 1-amino-4-methylanthraquinone and its derivatives, which are important scaffolds for colorants.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Product Functional Group | Typical Reagents | Significance |

|---|---|---|---|

| Reduction | Amino (-NH₂) | Sodium sulfide (B99878) (Na₂S), Tin(II) chloride (SnCl₂), Catalytic Hydrogenation (H₂, Pd/C) | Precursor for dyes, pigments, and biologically active molecules. |

| Nucleophilic Substitution | Alkoxy (-OR), Aryloxy (-OAr), Thiol (-SR) | Sodium alkoxides (NaOR), Sodium phenoxides (NaOAr), Sodium thiolates (NaSR) | Synthesis of specialized dyes and functional materials. |

| Nucleophilic Substitution | Amino (-NHR, -NR₂) | Amines (RNH₂, R₂NH) | Creation of a diverse library of amino-anthraquinone derivatives. |

Scaffold for Novel Chemical Entities

The rigid, planar structure of the anthraquinone (B42736) core serves as an excellent scaffold, or foundational framework, for the design of new molecules. By using this compound as a starting point, chemists can build more complex structures with tailored properties. The defined positions of the methyl and nitro groups (positions 1 and 4) offer precise control over the direction of molecular elaboration.

The chemical properties of molecules built upon this scaffold are heavily influenced by the electronic nature of the substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group establishes a distinct electronic profile that can be further modified. For instance, converting the nitro group to an amino group transforms its electronic effect from strongly withdrawing to strongly donating, dramatically altering the photophysical and chemical properties of the resulting molecule. This makes the this compound scaffold a versatile platform for developing novel compounds for applications in medicinal chemistry, molecular sensing, and functional materials.

Applications in Materials Science

The unique electronic and structural features of this compound make it a promising candidate for applications in advanced materials science. Its properties are particularly relevant to the fields of functional chromophores and organic semiconductors.

A chromophore is the part of a molecule responsible for its color. The color arises from the absorption of light at specific wavelengths in the visible spectrum. The anthraquinone system is a well-known chromophore, and its absorption properties are highly tunable via substitution. nih.gov

This compound is an example of a "push-pull" system. The methyl group (-CH₃) at the 1-position acts as an electron-donating group (the "push"), while the nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group (the "pull"). This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which typically leads to strong absorption in the visible region of the electromagnetic spectrum. This inherent property makes it and its derivatives valuable as building blocks for dyes and pigments. The stability of the anthraquinone core often translates to high chemical and photostability, which are desirable properties for colorants.

Table 2: Influence of Substituents on the Anthraquinone Chromophore

| Substituent Group | Electronic Effect | Position | Expected Impact on Absorption Spectrum |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | 1 | Minor bathochromic (red) shift. |

| -NO₂ (Nitro) | Electron-Withdrawing | 4 | Significant bathochromic (red) shift and increased absorption intensity. |

| Combined System | Push-Pull (Donating + Withdrawing) | 1,4 | Strong intramolecular charge transfer (ICT), leading to intense color. |

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Anthraquinone-based molecules and polymers are being actively investigated for these applications, particularly as electrode materials in batteries. dtu.dkdtu.dk

The performance of an organic semiconductor is intrinsically linked to its molecular structure and electronic properties, especially the energy levels of its frontier molecular orbitals (HOMO and LUMO). For a material to be an effective n-type (electron-transporting) semiconductor, it must readily accept electrons, which corresponds to having a low-lying LUMO energy level.

The presence of the strong electron-withdrawing nitro group in this compound is expected to significantly lower the molecule's LUMO energy. Research on other organic molecules has demonstrated that incorporating nitro groups is an effective strategy for designing n-type materials with enhanced electron-accepting and transport capabilities. nih.gov Therefore, this compound represents a valuable building block for synthesizing larger conjugated systems or polymers intended for use as n-type organic semiconductors.

Photochemical Synthesis Applications